molecular formula C12H11ClN2O2S B2670309 (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate CAS No. 672949-74-5

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate

Cat. No.: B2670309
CAS No.: 672949-74-5
M. Wt: 282.74
InChI Key: NDUMYOUZQRKDSO-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate is a carbamate derivative featuring a 2-chlorothiazole ring linked to a methyl group and a 4-methylphenyl carbamate moiety.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-8-2-4-9(5-3-8)15-12(16)17-7-10-6-14-11(13)18-10/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMYOUZQRKDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Carbamate Formation: The final step involves the reaction of the chlorinated thiazole with N-(4-methylphenyl)carbamate. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of thiazole and chlorinated intermediates.

    Automated Reaction Systems: Use of automated systems to control reaction parameters precisely.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted thiazoles.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its pharmacological properties are investigated to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Thiamethoxam

Structure : 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine
Key Features :

  • Shares the (2-chloro-1,3-thiazol-5-yl)methyl group.
  • Contains an oxadiazinan-imine ring instead of a carbamate. Applications: A second-generation neonicotinoid insecticide effective against hoppers and aphids . Comparison:
  • Bioactivity : Thiamethoxam targets nicotinic acetylcholine receptors, while carbamates typically inhibit acetylcholinesterase. This structural difference (oxadiazinan-imine vs. carbamate) results in distinct modes of action .
  • Stability : The nitro group in Thiamethoxam enhances systemic activity in plants, whereas the carbamate in the target compound may confer shorter environmental persistence.

(Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide

Structure : Features a thiazolidin-2-ylidene cyanamide group attached to the 2-chlorothiazolemethyl moiety.
Key Features :

  • Contains a thiazolidin ring with a Z-configured C=N bond (1.150(4) Å) .
    Applications : Intermediate in insecticide synthesis; active against aphids and whiteflies .
    Comparison :
  • Synthesis : Prepared via nucleophilic substitution in DMF with K₂CO₃ (53.7% yield), similar to methods for carbamate analogs .
  • Structural Rigidity : The planar thiazole ring (r.m.s. deviation 0.0011 Å) and semi-chair thiazolidin conformation may enhance binding to insect targets compared to the carbamate’s flexible methylphenyl group .

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-Chlorophenyl)carbamate

Structure: Combines a pyrazole core with a 4-methylphenoxy group and a 3-chlorophenyl carbamate. Key Features:

  • Differs in heterocyclic core (pyrazole vs. thiazole) and substituent position (3-chlorophenyl vs. 4-methylphenyl). Applications: No direct bioactivity data, but pyrazole carbamates are common in fungicides and herbicides . Comparison:

2-Chloroethyl N-(4-Methyl-1,2,3-thiadiazol-5-yl)carbamate

Structure : Substitutes thiazole with a 1,2,3-thiadiazole ring and uses a 2-chloroethyl carbamate.
Key Features :

  • Thiadiazole rings exhibit higher electronegativity than thiazoles, affecting solubility and reactivity .
    Comparison :
  • Stability : Thiadiazoles are prone to ring-opening reactions, which may reduce environmental persistence compared to thiazole-containing analogs .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR, HRMS)
Target Compound C₁₂H₁₁ClN₂O₂S 282.75 Not reported Not provided in evidence
Thiamethoxam C₈H₁₀ClN₅O₃S 291.72 139–141 Not provided
(Z)-Cyanamide analog C₈H₇ClN₄S₂ 258.25 Not reported ¹H NMR (DMSO-d₆): δ 7.71 (s, 1H), 4.79 (s, 2H)
4f () C₁₅H₁₄ClN₃O₄S 367.80 206–208 HRMS [M+H]⁺: 368.0469

Biological Activity

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The thiazole ring is known for its versatility in medicinal chemistry, contributing to various biological activities including antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure

The compound features a thiazole ring, a carbamate group, and an aromatic phenyl moiety. This unique structural combination is essential for its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the thiazole moiety exhibit a range of biological activities. Here are some key findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been evaluated for their anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring and the attached phenyl group significantly influence cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups on the phenyl ring often exhibit enhanced activity, potentially due to improved interaction with target proteins involved in cancer progression.

Case Studies

  • Antitumor Activity : A study evaluated various thiazole derivatives for their ability to inhibit cell proliferation in cancer cell lines. One compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antitumor activity . Similar evaluations of this compound could reveal comparable results.
  • Enzyme Inhibition : Another study highlighted that thiazole derivatives could inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and cell cycle regulation . This suggests that this compound may also exhibit similar enzyme inhibitory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerIC50 values < 2 µg/mL in various cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes affecting apoptosis

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